5-Dimethylamino-2-methyl-3-pentyn-2-ol

Description

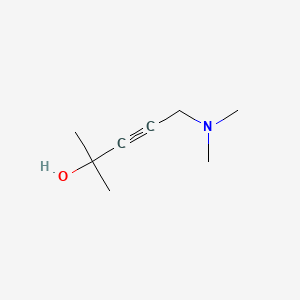

5-Dimethylamino-2-methyl-3-pentyn-2-ol is a chemical entity whose structure is distinguished by the presence of three key functional components: a tertiary alcohol, an internal alkyne, and a tertiary amine. This strategic combination of functionalities within a compact carbon skeleton underpins its growing significance in specialized areas of organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 25400-83-3 chemicalbook.comnih.gov |

| Molecular Formula | C₈H₁₅NO chemicalbook.comnih.gov |

| Molecular Weight | 141.21 g/mol chemicalbook.comnih.gov |

| Purity | ≥98% |

| Synonyms | 5-(dimethylamino)-2-methylpent-3-yn-2-ol, 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- nih.gov |

The chemical nature of this compound is best understood by examining its constituent functional groups. It resides at the intersection of two important classes of organic compounds: alkynols and tertiary amines.

Alkynol Moiety : Alkynols are characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). The specific configuration in this compound is a tertiary propargylic alcohol. Propargylic alcohols are known as versatile building blocks in organic synthesis. researchgate.net The tertiary nature of the alcohol group in this compound confers significant metabolic stability, as it cannot be directly oxidized at the carbinol carbon, a common metabolic pathway for primary and secondary alcohols. nih.gov This resistance to oxidation is a desirable trait in the design of more complex molecules.

Tertiary Amine Moiety : Tertiary amines are derivatives of ammonia (B1221849) where the nitrogen atom is bonded to three carbon-containing groups. echemi.com They are widely utilized in organic synthesis and are key structural units in many functional materials and pharmaceuticals. chemicalbook.com The dimethylamino group in the title compound acts as a non-nucleophilic base and can play a crucial role in directing reactions or acting as an internal catalyst or ligand.

The integration of these two functionalities into a single molecule, this compound, creates a bifunctional synthon with distinct reactive sites, offering opportunities for complex molecular construction.

A synthon is a molecular fragment used in synthetic planning to represent a potential starting material for the construction of more complex molecules. This compound is a prime example of a multifunctional synthon, with its value underscored by its commercial classification as a "Bulk Drug Intermediate". nih.govechemi.com This suggests its utility in the scalable synthesis of pharmaceutically relevant compounds.

The synthetic potential arises from the selective reactivity of its functional groups:

The tertiary hydroxyl group can be used in substitution reactions or can act as a directing group.

The alkyne triple bond is a hub of reactivity, amenable to a wide array of transformations including addition reactions, cycloadditions, and coupling reactions like the Sonogashira coupling. researchgate.net

The tertiary amine can be quaternized or can participate as an activating or directing group in various transformations. Propargylamines, the class to which this compound belongs, are known to be valuable intermediates. acs.org

This combination allows for sequential or one-pot reactions to build molecular complexity efficiently, a core principle of modern organic synthesis.

While specific, published research focusing exclusively on this compound is not widespread, the academic interest in the broader class of aminoalkynols and propargylic alcohols provides a clear indication of its potential applications. Current research paradigms for such molecules focus on their use as versatile precursors.

Synthesis of Heterocycles : Propargylic alcohols are extensively used in cyclization and annulation reactions to generate a diverse range of heterocyclic systems, which are core structures in many bioactive molecules. researchgate.net The presence of the amino group in this compound makes it a particularly suitable precursor for nitrogen-containing heterocycles.

Multicomponent Reactions : The synthesis of tertiary propargylamines can be achieved through multicomponent reactions, such as the A³-coupling (alkyne-aldehyde-amine). nih.gov By extension, aminoalkynols like this compound are potential substrates for further complexity-building reactions, where the existing functionalities can be elaborated upon.

Precursors to Bioactive Molecules : The related search term "Butinoline" chemicalbook.com points towards the application of aminoalkynols in medicinal chemistry. Though Butinoline has a different structure, the shared aminoalkynol motif highlights the relevance of this chemical class in drug discovery. The compound is available for "proteomics research," indicating its potential use in developing chemical probes or tools for studying biological systems. chemicalbook.comscbt.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Butinoline |

| Sonogashira Coupling |

| Ammonia |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-2-methylpent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2,10)6-5-7-9(3)4/h10H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBARYRPUABJYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180060 | |

| Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25400-83-3 | |

| Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Reactivity

Established Synthetic Pathways for 5-Dimethylamino-2-methyl-3-pentyn-2-ol

The most prominent and established method for synthesizing this compound and related acetylenic amino alcohols is the Mannich reaction. e3s-conferences.orgresearchgate.net This reaction is a cornerstone of aminoalkylation in organic synthesis.

The synthesis typically employs an alkylation strategy where a propargyl alcohol derivative acts as the nucleophilic component. The starting material is 2-methyl-3-butyn-2-ol (B105114), which possesses an acidic terminal alkyne proton. sigmaaldrich.com The reaction involves the condensation of this terminal alkyne with an iminium salt, generated in situ from dimethylamine (B145610) and formaldehyde (B43269). This process results in the formation of a new carbon-carbon bond, effectively alkylating the starting propargyl alcohol at the terminal position of the alkyne.

The reaction is often catalyzed by copper(I) salts, such as copper(I) chloride or bromide, which form a copper acetylide intermediate. researchgate.net This intermediate is highly nucleophilic and readily attacks the electrophilic imonium ion, driving the reaction to completion with high yields. researchgate.net The use of a catalyst is particularly important for less acidic alkylacetylenes to achieve reasonable reaction times. researchgate.net

The Mannich reaction is fundamentally an aminomethylation process, which serves as the key amination step in the construction of this compound. e3s-conferences.org It involves the reaction of a compound with an acidic proton (2-methyl-3-butyn-2-ol), an amine (dimethylamine), and a non-enolizable aldehyde (formaldehyde). The dimethylamine first reacts with formaldehyde to form a highly reactive electrophilic species, the Eschenmoser salt precursor, a dimethylaminomethyl cation. The acetylide anion, formed from the deprotonation of 2-methyl-3-butyn-2-ol, then attacks this cation, leading to the final product.

Table 1: Summary of Mannich Reaction for Synthesis

| Starting Materials | Reagents/Catalysts | Product | Key Transformation |

|---|---|---|---|

| 2-Methyl-3-butyn-2-ol | Dimethylamine, Formaldehyde | This compound | C-C bond formation, Aminomethylation |

Advanced Synthetic Approaches: Continuous Flow Chemistry Considerations

Modern synthetic chemistry increasingly utilizes continuous flow technologies to improve efficiency, safety, and scalability. The synthesis of amino alcohols is amenable to such advanced approaches. google.com Continuous flow synthesis in microreactors offers significant advantages, including superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and the ability to safely handle highly reactive intermediates. google.com

For the synthesis of this compound, a continuous flow setup could be envisioned where streams of the starting materials (2-methyl-3-butyn-2-ol, dimethylamine, and formaldehyde) are mixed in a heated microreactor, potentially containing a solid-supported copper catalyst. This would allow for rapid optimization of reaction conditions and could lead to higher yields and purity compared to batch processing. Furthermore, related processes, such as the selective hydrogenation of 2-methyl-3-butyn-2-ol, have been successfully implemented in continuous-flow systems, demonstrating the feasibility of this technology for handling acetylenic alcohols. mdpi.com

Reactivity Profiles and Specific Chemical Transformations of this compound

The reactivity of this compound is dictated by its three functional groups: the tertiary alcohol, the internal alkyne, and the tertiary amine.

The functional groups within the molecule exhibit different susceptibilities to oxidation.

Tertiary Alcohol: The tertiary alcohol at the C-2 position is resistant to oxidation under standard conditions. Strong oxidizing agents and harsh conditions would be required to cleave the carbon-carbon bonds, leading to degradation of the molecule.

Internal Alkyne: The carbon-carbon triple bond can be oxidized. Treatment with reagents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to different products. Mild oxidation could potentially yield the corresponding α-diketone, 4-dimethylamino-2,2-dimethylpentane-3,4-dione. More vigorous oxidation would lead to cleavage of the alkyne bond, resulting in the formation of two carboxylic acid fragments: 2-hydroxyisobutyric acid and dimethylaminoacetic acid.

Tertiary Amine: The tertiary amine can be oxidized to form the corresponding N-oxide, 5-(dimethyl-N-oxido-amino)-2-methyl-3-pentyn-2-ol, using reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

The primary site for reduction in this compound is the alkyne bond. The course of the reduction can be controlled to yield different products.

Partial Reduction to Alkenes: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), would selectively reduce the alkyne to a cis-alkene, yielding (Z)-5-dimethylamino-2-methyl-3-penten-2-ol. Alternatively, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would produce the trans-alkene, (E)-5-dimethylamino-2-methyl-3-penten-2-ol. The selective hydrogenation of the related compound 2-methyl-3-butyn-2-ol to the corresponding alkene is a well-established industrial process, often performed using palladium-based catalysts. mdpi.com

Complete Reduction to Alkanes: Full reduction of the alkyne can be achieved by catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. This reaction would saturate the triple bond to form the corresponding saturated amino alcohol, 5-dimethylamino-2-methyl-2-pentanol.

Table 2: Summary of Chemical Transformations

| Reaction Type | Reagents | Potential Product(s) | Functional Group Transformed |

|---|---|---|---|

| Oxidation | H₂O₂ or m-CPBA | 5-(Dimethyl-N-oxido-amino)-2-methyl-3-pentyn-2-ol | Tertiary Amine |

| Oxidation | Mild KMnO₄ | 4-Dimethylamino-2,2-dimethylpentane-3,4-dione | Alkyne |

| Oxidation | Strong KMnO₄ or O₃ | 2-Hydroxyisobutyric acid, Dimethylaminoacetic acid | Alkyne (cleavage) |

| Reduction | Lindlar's Catalyst, H₂ | (Z)-5-Dimethylamino-2-methyl-3-penten-2-ol | Alkyne |

| Reduction | Na, NH₃ (l) | (E)-5-Dimethylamino-2-methyl-3-penten-2-ol | Alkyne |

Nucleophilic Substitution Processes Involving the Dimethylamino Moiety.

The dimethylamino group in this compound, a tertiary propargylamine (B41283), is generally a poor leaving group in nucleophilic substitution reactions. The C-N bond is strong, and the dimethylamino anion is a very strong base, making its displacement unfavorable. However, under certain conditions, this moiety can be induced to participate in substitution processes.

One common strategy to enhance the leaving group ability of the dimethylamino group is through quaternization. Reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) would form a quaternary ammonium (B1175870) salt. This converts the dimethylamino group into a much better leaving group (a neutral dimethylamine molecule or its conjugate acid), which can then be displaced by a variety of nucleophiles.

Another approach involves the use of activating agents. For instance, treatment with acyl chlorides or sulfonyl chlorides could potentially lead to the formation of an intermediate where the nitrogen atom is acylated or sulfonylated, increasing its electrophilicity and facilitating subsequent nucleophilic attack.

While direct displacement is challenging, the electronic nature of the propargylamine system can influence the reactivity of the dimethylamino group. The presence of the alkyne and hydroxyl functionalities can lead to more complex reaction pathways where the dimethylamino group is involved indirectly. For example, intramolecular rearrangements or cyclizations might be triggered under specific catalytic conditions, leading to products where the original C-N bond is cleaved.

Research on related propargylamine systems has shown that the nitrogen atom can act as an internal nucleophile, participating in cyclization reactions. researchgate.net However, for it to act as a leaving group, significant activation is typically required. Studies on the nucleophilic substitution at heteroaromatic halides have shown that tertiary alkylamines, which are generally considered non-nucleophilic bases, can sometimes act as nucleophiles, leading to the formation of byproducts. mdpi.com This suggests that under specific conditions, the dimethylamino group might exhibit unexpected reactivity.

Addition Reactions Across the Alkyne Functional Group.

The carbon-carbon triple bond in this compound is an area of high electron density, making it susceptible to addition reactions with electrophilic reagents. The sp-hybridized carbons of the alkyne also impart a degree of electrophilicity, allowing for nucleophilic attack under certain conditions, especially if the alkyne is activated.

Electrophilic Addition:

Electrophilic addition reactions to alkynes are common and typically proceed via a two-step mechanism involving a vinyl cation intermediate. Due to the presence of the electron-donating dimethylamino and hydroxyl groups, the regioselectivity of these additions can be influenced.

| Reagent | Product(s) | Conditions |

| H-X (e.g., HBr, HCl) | Halogenated alkenes | Strong acid |

| Br₂, Cl₂ | Dihaloalkenes | Inert solvent |

| H₂O/H₂SO₄/HgSO₄ | Ketones (via enol intermediate) | Acid-catalyzed hydration |

Nucleophilic Addition:

While less common for unactivated alkynes, nucleophilic addition can occur, particularly with strong nucleophiles or under catalytic conditions. The sp-hybridized carbons of an alkyne are more electrophilic than those of an alkene. The presence of the adjacent hydroxyl and distant amino groups can influence the electron density of the alkyne, potentially modulating its reactivity towards nucleophiles.

Catalytic Hydrogenation:

The alkyne functionality can be readily reduced through catalytic hydrogenation. The stereochemical outcome of this reduction is highly dependent on the catalyst used.

| Catalyst | Product | Stereochemistry |

| Lindlar's Catalyst | (Z)-5-Dimethylamino-2-methyl-3-penten-2-ol | Syn-addition (cis-alkene) |

| Na/NH₃ (liquid) | (E)-5-Dimethylamino-2-methyl-3-penten-2-ol | Anti-addition (trans-alkene) |

| Pd/C, PtO₂ | 5-Dimethylamino-2-methyl-2-pentanol | Complete reduction to the alkane |

Partial reduction using Lindlar's catalyst affords the corresponding cis-alkene, while dissolving metal reduction with sodium in liquid ammonia typically yields the trans-alkene. Complete hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) will reduce the alkyne all the way to the corresponding alkane.

Mechanistic Investigations of Key Reaction Pathways.

Detailed mechanistic studies specifically on this compound are not extensively reported in publicly available literature. However, the reaction mechanisms can be inferred from the well-established principles of organic chemistry and studies on analogous propargylamine and alkyne systems.

Mechanism of Electrophilic Addition to the Alkyne:

The mechanism of electrophilic addition to the alkyne in this compound would likely proceed through a vinyl cation intermediate. For example, in the case of the addition of HBr:

Protonation of the Alkyne: The π-electrons of the carbon-carbon triple bond act as a nucleophile, attacking a proton from HBr. This results in the formation of a vinyl cation intermediate. The position of the positive charge will be influenced by the electronic effects of the substituents.

Nucleophilic Attack by Bromide: The bromide ion (Br⁻) then acts as a nucleophile, attacking the positively charged carbon of the vinyl cation to form the final haloalkene product.

The stability of the vinyl cation intermediate is a key factor in determining the regioselectivity of the reaction.

Mechanism of Nucleophilic Substitution of the Activated Dimethylamino Group:

For a nucleophilic substitution to occur at the dimethylamino moiety, it would first need to be activated, for instance, by quaternization with an alkyl halide like methyl iodide (CH₃I).

Quaternization: The lone pair of electrons on the nitrogen atom of the dimethylamino group attacks the electrophilic methyl group of CH₃I in an Sₙ2 reaction. This forms a quaternary ammonium iodide salt.

Nucleophilic Displacement: A nucleophile (Nu⁻) can then attack the carbon atom attached to the now positively charged nitrogen center. The leaving group would be the neutral trimethylamine (B31210) molecule. This step would also likely proceed via an Sₙ2 mechanism.

The feasibility of this second step would depend on the strength of the incoming nucleophile and the steric hindrance around the reaction center.

Computational Studies:

Theoretical investigations using computational methods like Density Functional Theory (DFT) could provide significant insights into the reaction mechanisms of this compound. Such studies can model the transition states of various reaction pathways, calculate activation energies, and predict product distributions. For example, DFT calculations have been used to study the structure sensitivity of the hydrogenation of related alkynols on palladium catalysts, elucidating the role of different catalyst surfaces in the reaction's selectivity. unil.ch Similar studies on this compound could clarify the influence of the dimethylamino group on the adsorption and reactivity of the alkyne on a catalyst surface.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 5-Dimethylamino-2-methyl-3-pentyn-2-ol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which is highly dependent on concentration and solvent.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the dimethylamino group and the alkyne would appear as a singlet, as there are no adjacent protons to cause splitting.

Dimethylamino Protons (-N(CH₃)₂): A singlet corresponding to the six equivalent protons of the two methyl groups attached to the nitrogen atom would be observed.

Gem-dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups on the carbon bearing the hydroxyl group would also appear as a singlet due to their chemical equivalence.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Hydroxyl (-OH) | Variable (broad) | Singlet | 1H |

| Methylene (-CH₂-) | ~3.2 | Singlet | 2H |

| Dimethylamino (-N(CH₃)₂) | ~2.3 | Singlet | 6H |

| Gem-dimethyl (-C(CH₃)₂) | ~1.4 | Singlet | 6H |

Note: Predicted values are based on standard functional group regions in ¹H NMR spectroscopy.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Alkynyl Carbons (-C≡C-): Two signals are expected for the two carbons of the alkyne functional group. Their chemical shifts would be in the characteristic downfield region for sp-hybridized carbons.

Carbonyl Carbon surrogate (-C-OH): The carbon atom bonded to the hydroxyl group would appear at a specific chemical shift.

Methylene Carbon (-CH₂-): The carbon of the methylene group would have a characteristic signal.

Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons attached to the nitrogen would produce a single signal.

Gem-dimethyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons on the tertiary alcohol would also result in a single signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Alkynyl Carbons (-C≡C-) | 80-90 |

| Carbon-hydroxyl (-C-OH) | 65-75 |

| Methylene (-CH₂-) | 40-50 |

| Dimethylamino (-N(CH₃)₂) | 40-50 |

| Gem-dimethyl (-C(CH₃)₂) | 25-35 |

Note: Predicted values are based on standard functional group regions in ¹³C NMR spectroscopy.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

FT-IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching would be observed around 2850-3000 cm⁻¹.

C≡C Stretch: A weak to medium intensity absorption in the range of 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond of the alkyne. This band might be weak in the IR spectrum but stronger in the Raman spectrum.

C-N Stretch: An absorption in the region of 1000-1250 cm⁻¹ would correspond to the C-N stretching of the dimethylamino group.

C-O Stretch: A strong C-O stretching band for the tertiary alcohol would be expected around 1150-1250 cm⁻¹.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad, strong) | 3200-3600 (weak) |

| sp³ C-H Stretch | 2850-3000 (medium to strong) | 2850-3000 (strong) |

| C≡C Stretch | 2100-2260 (weak to medium) | 2100-2260 (strong) |

| C-O Stretch | 1150-1250 (strong) | 1150-1250 (weak) |

| C-N Stretch | 1000-1250 (medium) | 1000-1250 (medium) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is not expected to show strong absorptions in the near-UV and visible regions (200-800 nm). The primary chromophore is the isolated carbon-carbon triple bond, which typically has a weak π → π* transition at wavelengths below 200 nm. The presence of the nitrogen and oxygen atoms with non-bonding electrons could lead to very weak n → σ* transitions, also expected at shorter wavelengths. Therefore, significant absorption in a standard UV-Vis spectrum is unlikely.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight and provide insight into the structure through analysis of fragmentation patterns.

Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (141.21 g/mol ). chemicalbook.com

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Alpha-cleavage: Loss of a methyl group from the tertiary alcohol position to form a stable oxonium ion would be a favored pathway.

Cleavage adjacent to the nitrogen: Fragmentation at the C-C bond alpha to the nitrogen atom is a common pathway for amines, leading to the formation of a stable iminium ion.

Loss of water: Dehydration of the alcohol could occur, leading to a peak at M-18.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 126 | [C₇H₁₂NO]⁺ | Loss of a methyl group (-CH₃) |

| 58 | [C₃H₈N]⁺ | Cleavage alpha to the nitrogen atom |

| 123 | [C₈H₁₃N]⁺ | Loss of water (-H₂O) |

Derivatives and Analogues: Synthesis, Structure Activity Relationship, and Biological Relevance

Design and Synthesis of Novel 5-Dimethylamino-2-methyl-3-pentyn-2-ol Derivatives

There is no publicly available scientific literature detailing the design and synthesis of novel derivatives based on the this compound scaffold. Consequently, the following subsections, which were planned to detail specific synthetic approaches, cannot be substantiated with research findings.

Functionalization Strategies Targeting the Alkynol Moiety

Information regarding specific chemical strategies to modify the tertiary alcohol or the alkyne group of this compound is absent from published studies. General reactions of alkynols, such as esterification of the hydroxyl group or addition reactions across the triple bond, could theoretically be applied. However, without experimental data, any discussion would be purely speculative and would not constitute a report of detailed research findings.

Derivatization of the Tertiary Amine Functionality

Similarly, there are no documented studies on the derivatization of the tertiary dimethylamino group in this specific molecule. Standard reactions for tertiary amines, such as quaternization to form ammonium (B1175870) salts or oxidation to form N-oxides, are well-established in organic chemistry. Nevertheless, the application of these methods to this compound and the characterization of the resulting products have not been reported.

Exploration of Stereoisomeric and Analogous Structures

The parent compound, this compound, is chiral due to the stereocenter at the carbon bearing the hydroxyl group. However, the scientific literature lacks any studies on the resolution of its enantiomers or the synthesis and evaluation of stereoisomerically pure analogues. Furthermore, the synthesis of structural analogues, such as those with different N-alkyl substituents or modifications to the pentynol backbone, has not been described.

Structure-Activity Relationship (SAR) Studies for Modified Chemical Structures

The absence of a library of synthesized derivatives of this compound precludes any discussion of structure-activity relationships. SAR studies are contingent upon the availability of a series of related compounds with corresponding biological activity data. Without this foundational information, no analysis of how structural modifications influence biological activity can be conducted.

Exploration of Potential Biological Activities of Synthesized Derivatives

No research has been published investigating the potential biological activities of derivatives of this compound. Therefore, the following planned subsections on specific biological activities remain unexplored for this class of compounds.

Investigation into Antimicrobial and Antifungal Potential

A thorough search of scientific databases yielded no studies that have evaluated derivatives of this compound for antimicrobial or antifungal properties. While other classes of amino alcohols and propargylamines have been investigated for such activities, this specific compound and its potential derivatives have not been the subject of such research.

Evaluation of Anticancer and Antitumor Activities

An extensive search of scientific databases and journals did not yield specific studies evaluating the anticancer or antitumor properties of derivatives or analogues of this compound. While research on other chemical entities with dimethylamino groups or alkyne functionalities exists in the context of oncology, direct evidence linking derivatives of this particular compound to anticancer activity is not presently available in the public domain.

Assessment of Anti-inflammatory and Other Pharmacological Profiles

Similarly, there is a lack of published research on the anti-inflammatory properties or other specific pharmacological profiles of this compound derivatives. The scientific community has explored various dimethylamino compounds for a range of bioactivities, but specific data for analogues of this compound in this regard remains elusive.

Enzyme Inhibition Studies

No specific enzyme inhibition studies for derivatives of this compound could be identified in the available literature. Enzyme inhibition is a critical area of drug discovery, but research has not yet been published that focuses on this specific class of compounds.

Role of this compound as a Precursor in Pharmaceutical Synthesis

This compound is listed as a bulk drug intermediate, suggesting its potential use in the synthesis of more complex molecules. mdpi.com However, specific examples of commercially available pharmaceuticals for which this compound serves as a direct precursor are not detailed in the accessible scientific or patent literature. The term "bulk drug intermediate" indicates its role in the manufacturing process of active pharmaceutical ingredients, but the end products are not specified. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

No peer-reviewed articles or scholarly publications were found that specifically detail the quantum chemical studies or electronic structure analysis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

There are no available studies that have utilized Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or electronic properties such as dipole moment and orbital energies for this compound. While DFT is a common method for such analyses of organic molecules, it has not been applied to this compound in any accessible research.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The scientific literature lacks any Frontier Molecular Orbital (FMO) analysis for this compound. Consequently, there are no published calculations of its Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO energy gap. Such data is crucial for predicting the kinetic stability and chemical reactivity of a molecule, but remains uninvestigated for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

No research has been published featuring a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, providing insight into its electrophilic and nucleophilic reactive sites. This analysis has not been performed or reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed or published for this compound.

Predictive Modeling for Environmental Ecotoxicity

There are no predictive models in the accessible literature that evaluate the environmental ecotoxicity of this compound. While QSAR studies are sometimes used for assessing the toxicity of organic compounds, this specific molecule has not been the subject of such an investigation.

Correlation with Observed Biological Activities

No studies correlating the structure of this compound with any observed biological activities were found. Research into its potential as a corrosion inhibitor or other biologically active agent has been noted for the broader class of acetylenic amino alcohols, but specific QSAR analyses for this compound are absent from the literature.

In Silico Mechanistic Pathway Elucidation and Transition State Analysis

As of the latest available data, specific studies detailing the in silico mechanistic pathway elucidation and transition state analysis of this compound are not present in publicly accessible scientific literature. While computational chemistry is a powerful tool for exploring reaction mechanisms, including the identification of transition states and the calculation of activation energies, dedicated research on these aspects for this particular compound has not been published.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Similarly, there is a notable absence of published research on molecular docking simulations specifically involving this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery and materials science to understand and predict ligand-target interactions. However, no specific docking studies or associated binding affinity data for this compound are currently available in the scientific domain.

Advanced Applications in Materials Science and Industrial Processes

Role in Polymer Chemistry and Advanced Materials Development

The reactivity of the acetylenic and amino functional groups allows 5-Dimethylamino-2-methyl-3-pentyn-2-ol to be integrated into the development of sophisticated polymers and materials with specific, high-performance characteristics.

In the formulation of curable silicone compositions, such as those used in adhesives, sealants, and coatings, controlling the rate of the curing reaction is critical. This is often achieved through a platinum-catalyzed hydrosilylation reaction. To prevent premature curing and extend the working life (pot life) of these one-part silicone systems, inhibitors are added to the mixture.

Acetylenic alcohols are a well-established class of hydrosilylation inhibitors. nih.govyoutube.com While specific research on this compound in this exact role is not extensively detailed in publicly available literature, its structural similarity to known inhibitors like 2-methyl-3-butyn-2-ol (B105114) and ethynyl-cyclohexanol strongly suggests its utility in this application. nih.govyoutube.com These inhibitors function by coordinating with the platinum catalyst, temporarily deactivating it at ambient temperatures. nih.govyoutube.com This inhibition is typically thermally reversible; upon heating, the inhibitor is released, allowing the catalyst to become active and initiate the crosslinking of the silicone polymer. youtube.com The presence of the dimethylamino group in this compound could further influence its inhibitory effectiveness and the temperature at which curing is initiated.

Table 1: Comparison of Related Hydrosilylation Inhibitors

| Compound | Boiling Point (°C) | Key Feature |

|---|---|---|

| 2-Methyl-3-butyn-2-ol | 104 | Simple acetylenic alcohol structure. nih.gov |

| Ethynyl-cyclohexanol | ~180 | Higher boiling point than 2-methyl-3-butyn-2-ol. nih.gov |

There is limited direct research available that specifically documents the use of this compound for creating materials with tailored optical or electrical properties. However, the broader class of amino-alcohols is being explored for the synthesis of organic-inorganic hybrid (OIH) materials using sol-gel methods. These OIH materials have shown potential for applications such as optical filters, sensors, and coatings due to their chemical stability and suitable dielectric properties. uminho.pt The incorporation of specific organic functional groups can influence the final properties of these materials. For instance, studies on polyvinyl alcohol films have shown that the addition of different molecules can alter optical characteristics like the refractive index and band gap, making them suitable for applications like band-pass filters. nih.govmdpi.comresearchgate.netmdpi.com Given its functional groups, it is plausible that this compound could be investigated as a component in such advanced materials to impart specific properties, although dedicated studies are required to confirm this potential.

Application in Electroplating Technologies

In the electroplating industry, achieving a bright, level, and ductile metal deposit is crucial for both decorative and functional coatings. This is accomplished by adding specific organic molecules, known as brighteners, to the plating bath. Acetylenic compounds, including acetylenic alcohols and acetylenic amines, are widely used as "Class II" or secondary brighteners, particularly in nickel plating baths. justia.comsterc.orggoogle.com

These compounds work in conjunction with "Class I" brighteners to produce a fully bright and leveled nickel deposit. sterc.org The unsaturated acetylenic bond is believed to play a key role in the brightening mechanism at the cathode surface. Patents and technical articles describe the use of various acetylenic amines and N-alkyl-substituted aminoalkynes as effective brighteners and leveling agents. sterc.orggoogle.comjustia.com The fourth generation of nickel plating brighteners specifically includes alkynylamine compounds and propynyl (B12738560) alcohol derivatives as key components. alfa-chemistry.com

Given that this compound is an amino-substituted acetylenic alcohol, it fits the profile of a Class II brightener. Its function would be to contribute to the luster and smoothness of the electrodeposited metal layer.

Table 2: Classes of Nickel Brighteners

| Class | Chemical Type | Function | Example Compounds |

|---|---|---|---|

| Class I | Aromatic or unsaturated aliphatic sulfonic acids, sulfonamides. sterc.org | Reduces internal stress, produces a hazy deposit when used alone. sterc.org | Saccharin, Benzene sulfonic acids |

| Class II | Unsaturated organic compounds (e.g., acetylenic alcohols, acetylenic amines). sterc.orggoogle.comjustia.com | Provides leveling and high luster when combined with Class I brighteners. sterc.org | 1,4-Butynediol, Propargyl alcohol, Pyridine derivatives alfa-chemistry.com |

Integration into Proteomics Research Methodologies

The field of proteomics, the large-scale study of proteins, often employs chemical tools to understand protein function, interactions, and modifications. Several chemical suppliers categorize this compound as a product for proteomics research. scbt.com

While specific, detailed applications of this particular compound in proteomics literature are not readily found, the use of small molecules with reactive functional groups is a cornerstone of many proteomics techniques. For instance, chemical modification of the amine groups on peptides (at lysine (B10760008) residues and the N-terminus) is a common strategy in mass spectrometry-based proteomics. nih.gov This can be done to improve ionization for better detection, to add affinity tags for purification, or to incorporate stable isotopes for quantitative analysis. nih.govyoutube.com

The presence of both a tertiary amine and a reactive acetylenic group on this compound makes it a candidate for use as a chemical probe or a building block for more complex probes in chemical proteomics. nih.gov These probes are designed to interact with proteins in a specific manner, allowing for their subsequent identification and characterization. nih.gov However, without specific studies, its exact role remains an area for further investigation.

Environmental and Safety Considerations in Research and Industrial Contexts

Assessment of Environmental Fate and Ecotoxicity of the Compound and its Derivatives

The environmental fate and ecotoxicity of a chemical compound are critical for assessing its potential impact on ecosystems. For 5-Dimethylamino-2-methyl-3-pentyn-2-ol, a lack of direct experimental data necessitates an evaluation based on the behavior of its constituent functional groups: amino alcohols and acetylenic compounds.

Alkanolamines, which share the amino alcohol functionality, generally exhibit rapid biodegradation in soil and water, with half-lives often ranging from one day to two weeks. fishersci.com Their low bioconcentration factor (BCF) values suggest they are not likely to accumulate in aquatic organisms. fishersci.com Due to their high water solubility, any atmospheric presence would likely be removed by precipitation. fishersci.com

The acetylenic, or alkyne, functional group can influence a compound's environmental persistence and toxicity. Some acetylenic compounds have been isolated from natural sources, indicating that pathways for their synthesis and degradation exist in the environment. nih.gov However, the introduction of synthetic acetylenic compounds requires careful evaluation.

Identification of Data Gaps and Future Research Priorities in Ecotoxicology

A significant data gap exists in the ecotoxicological profile of this compound. There is a clear need for empirical studies to determine its specific environmental behavior and effects.

Future Research Priorities should include:

Biodegradation Studies: Standardized tests to determine the rate and extent of biodegradation in various environmental compartments (water, soil, sediment).

Aquatic Ecotoxicity Testing: Acute and chronic toxicity studies on a range of aquatic organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. mdpi.com

Soil and Sediment Toxicity: Evaluation of the compound's effects on terrestrial organisms and benthic invertebrates. mdpi.com

Bioaccumulation Potential: Measurement of the bioconcentration factor (BCF) in aquatic organisms to assess the risk of accumulation in food chains.

Trophic Transfer Studies: Investigation into the potential for the compound to magnify in concentration up the food web. researchgate.net

Methodological Approaches: Predictive Modeling (QSAR) and Bioassay Validations

In the absence of experimental data, predictive methods like Quantitative Structure-Activity Relationship (QSAR) models and bioassays are invaluable tools for estimating the ecotoxicological properties of a chemical. nih.govyoutube.com

Predictive Modeling (QSAR):

QSAR models correlate the structural features of a chemical with its biological activity or toxicity. nih.govyoutube.com For this compound, a QSAR analysis would involve:

Descriptor Calculation: Identifying relevant molecular descriptors that capture the compound's structural and physicochemical properties.

Model Development: Using algorithms to build a model that links these descriptors to known toxicity data of similar compounds. nih.gov

Model Validation: Ensuring the model's reliability and accuracy through various validation techniques. epa.gov

The transparency and public availability of the algorithm behind any predictive model are crucial for its independent validation and refinement. duke.edu

Interactive Data Table: Illustrative QSAR Model Parameters for Alcohols

This table illustrates typical parameters used in QSAR modeling for the acute toxicity of alcohols, demonstrating the approach that could be applied to this compound.

| Model Parameter | Description | Relevance to Toxicity Prediction |

| LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a compound. | Influences the compound's ability to cross biological membranes and bioaccumulate. |

| Molecular Weight | The mass of one mole of the substance. | Can be correlated with the size of the molecule and its transport properties. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to the compound's ability to form hydrogen bonds and its membrane permeability. |

| Number of Hydrogen Bond Donors/Acceptors | The number of sites on the molecule that can donate or accept a hydrogen bond. | Affects water solubility and interactions with biological macromolecules. |

Bioassay Validations:

Bioassays use living organisms or their components to assess the biological effects of a substance. duke.edu For this compound, a battery of bioassays would be necessary to evaluate its potential toxicity. The validation of these bioassays is a critical process to ensure they are accurate and reliable. youtube.commdpi.com The validation process typically involves assessing parameters such as accuracy, precision, specificity, and robustness. duke.educas.org

Advanced Hazard Analysis and Risk Mitigation Strategies in Laboratory and Industrial Scale Handling

The dual functionality of an amine and an alkyne in this compound suggests it may be a reactive intermediate, necessitating stringent safety protocols. epa.govmoravek.com

Hazard Analysis:

A thorough hazard analysis is the first step in managing risks. moravek.com This involves:

Identifying Potential Hazards: Recognizing the intrinsic hazardous properties of the compound, including its flammability, reactivity, and potential for thermal decomposition. epa.govuconn.edu Acetylenic compounds, for instance, can be unstable and may react violently under certain conditions.

Process Hazard Analysis (PHA): Systematically evaluating the potential for incidents such as fires, explosions, or toxic releases during handling and processing. moravek.com

Literature Review: Consulting resources such as safety data sheets (SDS) and chemical reactivity handbooks for information on similar compounds. epa.gov

Risk Mitigation Strategies:

Once hazards are identified, appropriate risk mitigation strategies must be implemented. These can be categorized into engineering controls, administrative controls, and personal protective equipment (PPE).

Interactive Data Table: Risk Mitigation Strategies

| Control Category | Strategy | Application to this compound |

| Engineering Controls | Ventilation: | Use of fume hoods in the laboratory and local exhaust ventilation in industrial settings to minimize inhalation exposure. |

| Containment: | Employing closed systems for transfer and reaction to prevent releases. | |

| Inert Atmosphere: | Handling under an inert gas (e.g., nitrogen, argon) to prevent reactions with air, especially given the acetylenic group. | |

| Administrative Controls | Standard Operating Procedures (SOPs): | Developing and strictly following detailed procedures for safe handling, storage, and disposal. |

| Training: | Ensuring all personnel are trained on the specific hazards of the compound and emergency procedures. | |

| Restricted Access: | Limiting access to areas where the compound is handled to authorized personnel. | |

| Personal Protective Equipment (PPE) | Eye Protection: | Wearing chemical splash goggles or a face shield. |

| Hand Protection: | Using appropriate chemical-resistant gloves. | |

| Body Protection: | Wearing a lab coat or chemical-resistant apron. | |

| Respiratory Protection: | Using a respirator if ventilation is inadequate, based on a thorough risk assessment. researchgate.net |

In an industrial setting, these strategies are scaled up and may include more sophisticated process safety management systems, such as automated shutdown systems and pressure relief devices. For acetylenic compounds, it is crucial to avoid contact with certain metals like copper, silver, and mercury, as this can lead to the formation of explosive acetylides.

Emerging Research Directions and Future Outlook

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The classical synthesis of propargylamines often involves the A³ (aldehyde-alkyne-amine) or KA² (ketone-alkyne-amine) coupling reactions. nih.govresearchgate.net While effective, research is moving towards more unconventional and efficient synthetic methodologies. For 5-Dimethylamino-2-methyl-3-pentyn-2-ol, this includes the exploration of:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety for handling reactive intermediates, and ease of scalability. nih.gov The synthesis of propargylamines has been successfully demonstrated using continuous flow reactors, which can be a promising route for the efficient production of this compound. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. scilit.comrsc.orgnih.gov This technique has been successfully applied to the A³ coupling reaction for the synthesis of various propargylamines, suggesting its potential for a more rapid and efficient synthesis of the target compound. benthamdirect.com

Photocatalysis: Visible-light-mediated photocatalysis represents a green and sustainable approach to organic synthesis, allowing for reactions to occur under mild conditions. The application of photoredox catalysis to alkyne functionalization is a growing field and could open new pathways for the synthesis of this compound and its derivatives.

The development of novel catalytic systems is also a key area of research. While copper and gold catalysts are commonly used for propargylamine (B41283) synthesis, there is a growing interest in using more abundant and less toxic metals like iron and nickel. nih.gov Furthermore, the use of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or zeolites, offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes. nih.govrsc.orgrsc.org

Targeted Design of Highly Potent and Selective Derivatives for Specific Applications

The propargylamine moiety is a key pharmacophore in several biologically active compounds, including inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netnih.govnih.gov This opens up avenues for the targeted design of derivatives of this compound with enhanced potency and selectivity.

Future research could focus on modifying the structure of this compound to optimize its interaction with specific biological targets. Structure-activity relationship (SAR) studies will be crucial in this regard. nih.govnih.govresearchgate.net For instance, modifications to the dimethylamino group or the tertiary alcohol moiety could significantly influence the compound's binding affinity and selectivity for enzymes like MAO-A or MAO-B. nih.gov

The table below illustrates potential areas for structural modification and the desired outcomes based on established SAR principles for related enzyme inhibitors.

| Structural Modification Area | Potential Modifications | Desired Outcome | Relevant Enzyme Targets |

| Dimethylamino Group | Replacement with other cyclic or acyclic amines | Enhanced binding affinity and selectivity | MAO, AChE |

| Methyl Groups on the Pentyn Backbone | Substitution with other alkyl or aryl groups | Improved hydrophobic interactions with the active site | MAO, AChE |

| Tertiary Alcohol | Esterification or etherification | Altered solubility and pharmacokinetic properties | Various enzymes |

Integration of Multi-Omics Data in Comprehensive Biological Activity Profiling

To fully understand the biological effects of this compound and its derivatives, a comprehensive approach that goes beyond single-endpoint assays is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's impact on cellular and physiological systems. dntb.gov.uaresearcher.liferesearchgate.netnih.govfrontiersin.orgyoutube.comnih.govecetoc.orgnih.gov

In the context of potential neuroprotective agents, multi-omics analysis of neuronal cell lines or animal models treated with this compound could reveal:

Target Engagement and Off-Target Effects: By analyzing changes in gene and protein expression, researchers can confirm that the compound is interacting with its intended target and identify any unintended interactions that could lead to side effects.

Mechanism of Action: Multi-omics data can elucidate the downstream signaling pathways affected by the compound, providing a deeper understanding of its mechanism of action.

Biomarkers of Efficacy and Toxicity: Integrated omics can help identify molecular biomarkers that correlate with the compound's therapeutic effects or potential toxicity. researchgate.net

This systems-level approach is becoming increasingly important in drug discovery and toxicology for a more thorough and predictive assessment of new chemical entities. mdpi.com

Development of Sustainable and Green Chemistry Protocols for Compound Production

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. nih.govresearchgate.netajgreenchem.com For the production of this compound, future research will likely focus on developing more sustainable protocols, such as:

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents reduces waste and environmental pollution. nih.govresearchgate.net

Use of Aqueous Media: Water is an ideal green solvent, and developing catalytic systems that are effective in aqueous environments is a key goal. kuleuven.be

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Reduced reliance on petrochemicals |

| Catalysis | Employing highly efficient and selective catalysts | Lower energy consumption, less waste |

| Benign Solvents | Utilizing water or solvent-free conditions | Reduced environmental and health impacts |

| Energy Efficiency | Employing microwave or flow chemistry | Faster reactions, lower energy usage |

Exploration in Niche Industrial and Technological Applications

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in other industrial and technological sectors. The unique combination of a tertiary amine, a hydroxyl group, and an alkyne functionality makes it a versatile building block. beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.net

Potential niche applications to be explored include:

Materials Science: Propargylamines are used in the synthesis of polymers and resins. rsc.org The functional groups in this compound could be exploited to create polymers with specific properties, such as improved thermal stability or flame retardancy.

Corrosion Inhibition: The nitrogen and alkyne moieties in propargylamines can effectively adsorb onto metal surfaces, making them potential corrosion inhibitors for various industrial applications.

Chemosensors: The reactive alkyne group can participate in "click" chemistry reactions, allowing for the facile attachment of this molecule to surfaces or other molecules. This could be leveraged in the development of chemical sensors.

Further research into these areas could unlock new and valuable applications for this compound, expanding its utility beyond the realm of life sciences.

Q & A

Q. What are the critical safety protocols for handling 5-Dimethylamino-2-methyl-3-pentyn-2-ol in laboratory settings?

- Methodological Answer : Due to its high flammability, handling requires strict adherence to safety measures:

- Use local exhaust ventilation to minimize vapor exposure .

- Avoid contact with ignition sources (e.g., static discharge, sparks) and oxidizing agents. Conduct experiments in a fume hood with explosion-proof equipment .

- Wear nitrile gloves , chemical safety goggles , and flame-resistant lab coats. Respiratory protection (e.g., P95 masks) is recommended for prolonged exposure .

Q. How should this compound be stored to ensure stability and safety?

- Methodological Answer :

- Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat and incompatible materials (e.g., strong oxidizers) .

- Implement a flammable storage cabinet with secondary containment to mitigate spill risks .

Q. What personal protective equipment (PPE) is essential when working with this compound?

- Methodological Answer :

- Minimum PPE : Gloves (nitrile or neoprene), chemical-resistant goggles, flame-retardant lab coats, and closed-toe shoes.

- For large-scale handling, add respiratory protection (e.g., NIOSH-approved masks) and face shields .

Advanced Research Questions

Q. How can researchers design experiments to mitigate flammability risks during reactions involving this compound?

- Methodological Answer :

- Static Control : Ground equipment and use conductive containers to prevent static discharge .

- Reagent Selection : Substitute or minimize use of oxidizers in reaction systems.

- Process Design : Conduct small-scale pilot reactions under inert atmospheres (e.g., nitrogen) and monitor temperature/pressure changes in real time .

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

- Methodological Answer :

- Experimental Validation : Use differential scanning calorimetry (DSC) for melting point determination and gas chromatography-mass spectrometry (GC-MS) for purity analysis.

- Literature Cross-Validation : Compare data against authoritative databases (e.g., PubChem, NITE) and prioritize peer-reviewed studies over vendor specifications .

Q. How should researchers address the lack of ecotoxicity data for this compound in environmental risk assessments?

- Methodological Answer :

- Predictive Modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate acute aquatic toxicity.

- Pilot Ecotoxicity Studies : Conduct Daphnia magna or Aliivibrio fischeri bioassays to generate preliminary EC50/LC50 values .

Data Gaps and Research Priorities

Key Methodological Recommendations

- Experimental Design : Prioritize closed-system setups to minimize vapor release and ignition risks.

- Data Interpretation : Cross-reference SDS precautions (e.g., flammability warnings ) with reaction thermodynamics to optimize safety protocols.

- Collaborative Work : Engage with toxicology labs to fill ecotoxicity data gaps using standardized OECD test guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.